An In-depth Technical Guide to the Structure, Synthesis, and Application of N-alpha-Benzyloxycarbonyl-L-isoleucyl-L-glycine (Z-ILE-GLY-OH)
An In-depth Technical Guide to the Structure, Synthesis, and Application of N-alpha-Benzyloxycarbonyl-L-isoleucyl-L-glycine (Z-ILE-GLY-OH)
This technical guide provides a comprehensive overview of the N-alpha-benzyloxycarbonyl-L-isoleucyl-L-glycine (Z-ILE-GLY-OH) dipeptide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, a detailed methodology for its synthesis, characterization techniques, and potential applications, all grounded in established principles of peptide chemistry.
Molecular Structure and Physicochemical Properties
Z-ILE-GLY-OH is a dipeptide composed of L-isoleucine and L-glycine. The N-terminus of the isoleucine residue is protected by a benzyloxycarbonyl (Z or Cbz) group, a widely used protecting group in solution-phase peptide synthesis.[1][2] This protection is crucial to prevent unwanted side reactions at the α-amino group during the formation of the peptide bond.[2] The C-terminus of the glycine residue is a free carboxylic acid (-OH).
The structure of Z-ILE-GLY-OH is characterized by the amide bond linking the carboxyl group of isoleucine to the amino group of glycine. The Z-group, attached to the isoleucine's alpha-amino group, provides stability and prevents racemization during the coupling reaction.[1]
Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₅ | Calculated |
| Molecular Weight | 322.36 g/mol | Calculated |
| Appearance | White to off-white crystalline powder (Predicted) | Inferred from similar compounds[4][5][6] |
| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols; sparingly soluble in water (Predicted) | Inferred from similar compounds |
Synthesis of Z-ILE-GLY-OH: A Solution-Phase Approach
The synthesis of Z-ILE-GLY-OH is typically achieved through a solution-phase peptide coupling reaction. This involves the activation of the carboxyl group of N-alpha-benzyloxycarbonyl-L-isoleucine (Z-Ile-OH) and its subsequent reaction with the amino group of glycine. To ensure a high yield and purity, the glycine can be used with its carboxyl group protected, for instance, as a methyl or ethyl ester, followed by a final deprotection step.
Experimental Protocol: Synthesis of Z-ILE-GLY-OH
This protocol outlines a standard procedure for the synthesis of Z-ILE-GLY-OH using dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
N-alpha-Benzyloxycarbonyl-L-isoleucine (Z-Ile-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
Procedure:
Step 1: Neutralization of Glycine Methyl Ester Hydrochloride
-
Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIEA (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 20-30 minutes.
Step 2: Activation of Z-Ile-OH
-
In a separate flask, dissolve Z-Ile-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the Z-Ile-OH solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the activation mixture at 0 °C for 30-45 minutes.
Step 3: Coupling Reaction
-
Add the neutralized glycine methyl ester solution from Step 1 to the activated Z-Ile-OH mixture from Step 2.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 4: Work-up and Purification of Z-ILE-GLY-OMe
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-ILE-GLY-OMe.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 5: Saponification of the Methyl Ester
-
Dissolve the purified Z-ILE-GLY-OMe in methanol.
-
Add 1 M NaOH (1.5-2.0 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Z-ILE-GLY-OH.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Isoleucylglycine | C8H16N2O3 | CID 342532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Z-Gly-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. omizzur.com [omizzur.com]
